1-ethyl-1H-pyrazole-5-carbaldehyde 1-ethyl-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 902837-62-1
VCID: VC3733451
InChI: InChI=1S/C6H8N2O/c1-2-8-6(5-9)3-4-7-8/h3-5H,2H2,1H3
SMILES: CCN1C(=CC=N1)C=O
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

1-ethyl-1H-pyrazole-5-carbaldehyde

CAS No.: 902837-62-1

Cat. No.: VC3733451

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-1H-pyrazole-5-carbaldehyde - 902837-62-1

Specification

CAS No. 902837-62-1
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 2-ethylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C6H8N2O/c1-2-8-6(5-9)3-4-7-8/h3-5H,2H2,1H3
Standard InChI Key SKUJVOCRQZNYEX-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)C=O
Canonical SMILES CCN1C(=CC=N1)C=O

Introduction

1-Ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound with the chemical formula C6H8N2O. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by an ethyl group at the 1-position and an aldehyde functional group at the 5-position of the pyrazole ring.

Chemical Data Table

PropertyValue
CAS Number902837-62-1
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Storage ConditionsInert atmosphere, 2-8°C
Hazard StatementsH302, H315, H319, H335

Synthesis and Reactions

The synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde typically involves the preparation of an ethyl-substituted pyrazole followed by formylation reactions. This compound can participate in various chemical reactions, including condensation reactions with amines. For example, it reacts with propan-1-amine to form 3-(1-ethyl-1H-pyrazol-5-yl)propan-1-amine.

Reaction Example

  • Reaction with Propan-1-amine:

    1-Ethyl-1H-pyrazole-5-carbaldehyde+Propan-1-amine3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-amine\text{1-Ethyl-1H-pyrazole-5-carbaldehyde} + \text{Propan-1-amine} \rightarrow \text{3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-amine}

Applications and Biological Activities

Pyrazole derivatives, including 1-ethyl-1H-pyrazole-5-carbaldehyde, are of interest in medicinal chemistry due to their potential biological activities. These compounds can exhibit antimicrobial and anti-inflammatory properties, making them candidates for further research in pharmaceutical applications.

Safety and Handling

1-Ethyl-1H-pyrazole-5-carbaldehyde requires careful handling due to its hazardous nature. It is classified with a signal word "Warning" and has precautionary statements P261, P305+P351+P338. Users should avoid inhalation, ingestion, and skin contact, and use protective equipment when handling the compound .

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